tetrasodium;[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
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Overview
Description
PSI-7409 (tetrasodium) is an active 5’-triphosphate metabolite of sofosbuvir (PSI-7977), a selective and highly active nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase . This compound exhibits specific inhibitory activity against NS5B polymerases of various HCV genotypes, making it a crucial component in antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions: PSI-7409 (tetrasodium) is synthesized through a series of chemical reactions starting from sofosbuvir. The synthesis involves the phosphorylation of sofosbuvir to form the active triphosphate metabolite . The reaction conditions typically include the use of phosphorylating agents and specific catalysts to achieve the desired product.
Industrial Production Methods: The industrial production of PSI-7409 (tetrasodium) follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This includes the use of high-efficiency reactors and purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: PSI-7409 (tetrasodium) primarily undergoes phosphorylation reactions to form the active triphosphate metabolite . It also exhibits inhibitory activity against the NS5B polymerase through competitive inhibition, where it competes with natural nucleotides for incorporation into the viral RNA .
Common Reagents and Conditions: The synthesis of PSI-7409 (tetrasodium) involves the use of phosphorylating agents such as phosphorus oxychloride and catalysts like imidazole . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity.
Major Products Formed: The major product formed from the synthesis of PSI-7409 (tetrasodium) is the active 5’-triphosphate metabolite, which exhibits potent inhibitory activity against the HCV NS5B polymerase .
Scientific Research Applications
PSI-7409 (tetrasodium) has a wide range of scientific research applications, particularly in the field of antiviral research. It is used to study the inhibition of HCV NS5B polymerase and the development of antiviral therapies . Additionally, it is employed in biochemical and pharmacological studies to understand the mechanism of action of nucleotide analog inhibitors .
Mechanism of Action
PSI-7409 (tetrasodium) exerts its effects by inhibiting the HCV NS5B polymerase, an enzyme crucial for the replication of the hepatitis C virus . The compound acts as a chain terminator, preventing the elongation of the viral RNA strand by competing with natural nucleotides for incorporation into the viral RNA . This results in the inhibition of viral replication and the suppression of viral load in infected cells .
Comparison with Similar Compounds
Similar Compounds:
- Sofosbuvir (PSI-7977)
- PSI-7851
- PSI-352938
Uniqueness: PSI-7409 (tetrasodium) is unique due to its specific inhibitory activity against multiple HCV genotypes, including GT 1b, GT 2a, GT 3a, and GT 4a . This broad-spectrum activity makes it a valuable compound in antiviral research and therapy development .
Properties
IUPAC Name |
tetrasodium;[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FN2O14P3.4Na/c1-10(11)7(15)5(25-8(10)13-3-2-6(14)12-9(13)16)4-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h2-3,5,7-8,15H,4H2,1H3,(H,20,21)(H,22,23)(H,12,14,16)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,7-,8-,10-;;;;/m1..../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVRFPOAFPAGDY-DLULJLDFSA-J |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F.[Na+].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F.[Na+].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN2Na4O14P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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